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molecular formula C15H20BrNO3 B8329509 Benzoic acid, 5-broMo-2-Methyl-3-[Methyl(tetrahydro-2H-pyran-4-yl)aMino]-, Methyl ester CAS No. 1403257-50-0

Benzoic acid, 5-broMo-2-Methyl-3-[Methyl(tetrahydro-2H-pyran-4-yl)aMino]-, Methyl ester

Cat. No. B8329509
M. Wt: 342.23 g/mol
InChI Key: XGPQQOFKOKZBNQ-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

To a stirred solution of methyl 5-bromo-2-methyl-3-[(oxan-4-yl)amino]benzoate (1.20 g, 3.66 mmol) in DCE (10 ml) under a nitrogen atmosphere was added paraformaldehyde (659 mg, 21.9 mmol) followed by acetic acid (1.26 ml, 21.9 mmol) and the reaction was left to stir for 5 min before the addition of sodium triacetoxyborohydride (4.65 g, 21.9 mmol). The reaction was stirred for 16 h at room temperature after which time additional paraformaldehyde (325 mg, 10.8 mmol) and sodium triacetoxyborohydride (2.40 g, 11.3 mmol) was added and the reaction was stirred for a further 18 h whereupon distilled water (30 ml) was added and solid NaHCO3 was added until the aqueous phase was pH7 and the phases were separated, the aqueous phase was washed with EtOAc (3×50 ml), the combined organics were then washed with brine (50 ml), dried using Na2SO4, filtered and evaporated. The crude residue was purified using FCC over silica eluting with 0-10% EtOAc in heptane to afford the title compound as a colourless oil (728 mg, 52%). LC-MS 87%, m/z=341.9/343.9, 1H NMR (500 MHz, Chloroform-d) δ 7.60 (d, J=2.0 Hz, 1H), 7.25 (d, J=1.9 Hz, 1H), 3.92 (d, J=11.1 Hz, 2H), 3.82 (s, 3H), 3.27 (td, J=11.5, 2.0 Hz, 2H), 2.94-2.79 (m, 1H), 2.57 (s, 3H), 2.36 (s, 3H), 1.74-1.52 (m, 4H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
659 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step Two
Quantity
4.65 g
Type
reactant
Reaction Step Three
Quantity
325 mg
Type
reactant
Reaction Step Four
Quantity
2.4 g
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:13][CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].C=O.[C:22](O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[Br:1][C:2]1[CH:3]=[C:4]([N:13]([CH3:22])[CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)C)NC1CCOCC1
Name
Quantity
659 mg
Type
reactant
Smiles
C=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
4.65 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
325 mg
Type
reactant
Smiles
C=O
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for a further 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was left
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
whereupon distilled water (30 ml)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
solid NaHCO3 was added until the aqueous phase
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the aqueous phase was washed with EtOAc (3×50 ml)
WASH
Type
WASH
Details
the combined organics were then washed with brine (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)C)N(C1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 728 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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